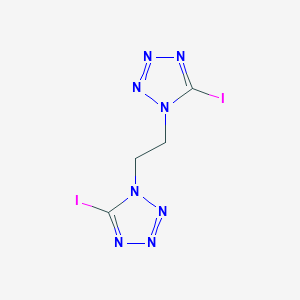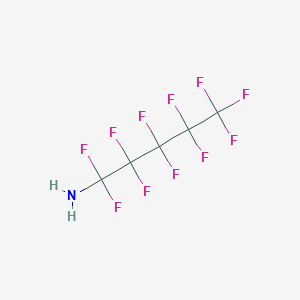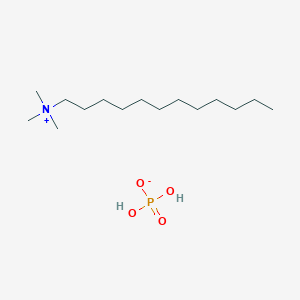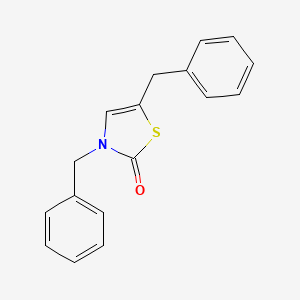
1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- is an organic compound with the molecular formula C12H16O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the ketone family and is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to the pentanone backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- can be synthesized through various methods. One common approach is the Darzen condensation, which involves the reaction of an aldehyde with an α-halo ester in the presence of a base to form an epoxide intermediate. This intermediate is then hydrolyzed to yield the desired β-hydroxy ketone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 1-pentanone, 3-oxo-4-methyl-1-phenyl-.
Reduction: Formation of 1-pentanol, 3-hydroxy-4-methyl-1-phenyl-.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Pentanone, 4-methyl-1-phenyl-: Similar structure but lacks the hydroxyl group.
3-Pentanone, 1-phenyl-: Similar structure but lacks the methyl and hydroxyl groups.
4-Methyl-1-phenylpentan-1-one: Similar structure but differs in the position of the functional groups.
Uniqueness: 1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- is unique due to its chiral nature and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
157338-25-5 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
(3S)-3-hydroxy-4-methyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C12H16O2/c1-9(2)11(13)8-12(14)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3/t11-/m0/s1 |
Clé InChI |
BCGVBUUHOCSGBT-NSHDSACASA-N |
SMILES isomérique |
CC(C)[C@H](CC(=O)C1=CC=CC=C1)O |
SMILES canonique |
CC(C)C(CC(=O)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![12H-[1]Benzopyrano[2,3-b]quinolin-12-one](/img/structure/B14283832.png)
![Tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate](/img/structure/B14283835.png)

![4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide](/img/structure/B14283862.png)


![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)





